2-Methylbenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYCXYGPNNUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870422 | |
| Record name | 1-(Bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms; [Merck Index] Colorless liquid with melting point of 18-20 deg C; [MSDSonline] | |
| Record name | o-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
217 °C, BP: 223-234 °C; 216-217 °C at 742 mm Hg; 102 °C at 15 mm Hg | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
82 °C (180 °F) - closed cup | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Practically insol in water; sol in alcohol, ether, Soluble in acetone, benzene, organic solvents | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.381 g/cu cm at 23 °C | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 [mmHg] | |
| Record name | o-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Prisms | |
CAS No. |
89-92-9, 28777-60-8 | |
| Record name | 2-Methylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Xylyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (bromomethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028777608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-XYLYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NDQ4L309U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
| Record name | O-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for 2 Methylbenzyl Bromide and Its Derivatives
Classical and Evolving Preparation Routes
Traditional methods for preparing 2-methylbenzyl bromide have been refined over time to enhance yield and purity. These core methodologies involve the direct bromination of toluene (B28343) analogues or the chemical conversion of corresponding alcohols.
Bromination of Substituted Toluene Analogues
The most direct synthesis of this compound involves the side-chain bromination of 2-methyltoluene (o-xylene). This reaction is typically a free-radical halogenation. wikipedia.org The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. ecust.edu.cn N-bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering more selective and controlled bromination compared to elemental bromine. ecust.edu.cnacs.org
The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). For instance, one established method involves dissolving o-xylene (B151617) in dry CCl₄, heating the mixture to boiling, and then adding elemental bromine dropwise while irradiating with a 500-watt photolamp. prepchem.com The rate of bromine addition is carefully controlled to maintain a nearly colorless state in the refluxing solvent, indicating immediate consumption of the bromine. prepchem.com This method can yield approximately 80% of this compound. prepchem.com
| Substrate | Brominating Agent | Catalyst/Initiator | Solvent | Conditions | Product Yield | Reference |
| 2-Methyltoluene (o-xylene) | Bromine (Br₂) | 500W Photolamp | Carbon Tetrachloride (CCl₄) | Reflux | ~80% | prepchem.com |
| 2-Methyltoluene (o-xylene) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | - | ecust.edu.cn |
| Substituted Toluenes | Boron Tribromide (BBr₃) | - | Carbon Tetrachloride (CCl₄) | Room Temperature | Good | bohrium.com |
This table is interactive. Click on the headers to sort.
Transformations from Precursor Alcohols and Related Oxygenates
An alternative route to this compound is the conversion of 2-methylbenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using several reagent systems. tandfonline.comtandfonline.com A highly efficient method involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). tandfonline.comrsc.org
In this procedure, the alcohol is treated with PPh₃ and NBS in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org The reaction proceeds rapidly, often completing within minutes at room temperature. rsc.org Microwave-assisted synthesis has further accelerated this process, with reactions under solvent-free conditions completing in as little as 10 to 30 seconds in very high yields. tandfonline.comtandfonline.com Other reagents capable of this transformation include bromotrimethylsilane (B50905) and a mixture of dimethyl sulfide (B99878) and NBS. tandfonline.comtandfonline.com
| Precursor | Reagents | Conditions | Reaction Time | Yield | Reference |
| Benzyl (B1604629) Alcohols | PPh₃ / NBS | Microwave (solvent-free) | < 30 seconds | High | tandfonline.comtandfonline.com |
| Benzyl Alcohols | PPh₃ / NBS | THF, Room Temperature | 1-5 minutes | - | rsc.org |
| Alcohols | Silphos / Halogen | Refluxing CH₃CN | - | High to Quantitative | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Optimization Strategies for Reaction Efficiency and Selectivity
A primary challenge in the synthesis of this compound, particularly from 2-methyltoluene, is controlling selectivity to avoid the formation of byproducts such as dibrominated (benzal bromide) and tribrominated (benzotribromide) species, as well as isomers brominated on the aromatic ring. ecust.edu.cngoogle.com
One optimization strategy involves carefully controlling the stoichiometry of the reactants. For instance, using 0.5 to 1.9 moles of bromine per mole of substituted toluene can limit the formation of the corresponding benzotribromide to less than 1% by weight. google.com Another approach is a two-step procedure where the starting methyl benzene (B151609) is first over-brominated with an excess of NBS, and the resulting mixture of bromides is then selectively debrominated to the desired monobromide using diethyl phosphite (B83602) and a non-nucleophilic base like N,N-diisopropylethylamine. ecust.edu.cn This method provides satisfactory yields and high purity. ecust.edu.cn
For ring-bromination selectivity, the choice of catalyst and conditions is crucial. Zeolite catalysts, for example, can enhance para-selectivity in the bromination of toluene derivatives. google.com In the case of o-xylene, free-radical conditions favor side-chain bromination, whereas Lewis acid catalysts would promote electrophilic substitution on the aromatic ring. gmu.edu
Innovations in Sustainable and Efficient Synthetic Protocols
Recent research has focused on developing greener and more efficient methods for synthesizing benzylic bromides, emphasizing novel reaction media and advanced catalytic systems.
Interfacial Synthesis Techniques for Benzylic Bromides
Interfacial synthesis, particularly through Phase-Transfer Catalysis (PTC), offers a sustainable alternative for reactions involving immiscible reactants. researchgate.netcrdeepjournal.org In this technique, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBABr), facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. acs.orgsemi.ac.cn
This method is advantageous as it can increase reaction rates, allow for milder reaction conditions, and simplify product separation. crdeepjournal.orggoogle.com The system can be liquid-liquid or solid-liquid. crdeepjournal.org For example, the bromination of benzyl chloride has been studied as a model for a three-liquid-phase transfer catalysis system, where the catalyst forms its own distinct phase. acs.org The use of microreactors for droplet-based interfacial synthesis further enhances efficiency due to the high surface-to-volume ratio and rapid mass transfer within the droplets. semi.ac.cn
Catalyst Development in Benzylic Bromide Synthesis
The development of novel catalysts is key to improving the synthesis of benzylic bromides. A wide range of catalysts have been explored:
Lewis Acids: Zirconium(IV) chloride has been shown to efficiently catalyze the benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. researchgate.net
Heterogeneous Catalysts: Zeolites like NaY have been used to achieve high yields (98%) of 4-bromotoluene, demonstrating high regioselectivity. researchgate.net Palladium on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, has been effectively used for the carboxylation of benzylic bromides, a subsequent reaction of the title compound. ulb.ac.be
Photocatalysts: Visible-light photocatalysis offers a modern approach. Cooperative catalysis, using a combination of a photocatalyst and a nucleophilic catalyst like lutidine, can activate benzyl halides for further reactions by lowering their reduction potential. organic-chemistry.org
Lewis Base Catalysts: Triphenylphosphine selenide (B1212193) has been used as a catalyst for the synthesis of benzyl bromides from benzylic alcohols with NBS, proceeding under mild conditions and tolerating various functional groups. researchgate.net
These catalytic advancements aim to provide more efficient, selective, and environmentally friendly pathways for the synthesis of this compound and related compounds.
Green Chemistry Principles in Organobromine Compound Synthesis
The synthesis of organobromine compounds, including this compound, has traditionally relied on methods that are now recognized as environmentally problematic. The use of molecular bromine (Br₂), for instance, poses significant hazards due to its high toxicity, corrosiveness, and reactivity. nih.govepa.gov Furthermore, many conventional bromination reactions suffer from low atom economy and often utilize hazardous solvents like carbon tetrachloride (CCl₄). rsc.orgtandfonline.com In response to these challenges, the principles of green chemistry have been increasingly applied to develop safer, more efficient, and sustainable synthetic methodologies. rroij.commun.ca Green chemistry in this context focuses on minimizing waste, using less hazardous reagents, replacing dangerous solvents, and improving energy efficiency. bme.hudokumen.pub
A central tenet of green chemistry is the concept of atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. rroij.commun.ca Traditional benzylic brominations using molecular bromine have a maximum atom economy of only 50%, as one bromine atom ends up in the hydrogen bromide (HBr) byproduct. rsc.org Similarly, the widely used N-bromosuccinimide (NBS), while safer to handle than liquid bromine, also has a poor atom economy and generates succinimide (B58015) as a byproduct that must be separated and disposed of or recycled. rsc.orgresearchgate.net
To address these shortcomings, significant research has focused on developing alternative brominating systems that offer higher atom economy and inherent safety.
In Situ Generation of Bromine and Alternative Reagents
A prominent green strategy involves the in situ generation of the brominating agent from safer, more stable precursors. This approach avoids the handling and transportation of hazardous molecular bromine. nih.gov One common method is the oxidation of bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), using an environmentally benign oxidant like hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net This system is particularly appealing because the primary byproduct is water. researchgate.net
Research has demonstrated the effectiveness of a two-phase system comprising aqueous NaBr and H₂O₂ with an organic solvent, which, under visible light, facilitates the benzylic bromination of toluene derivatives. rsc.org This method achieves a high atomic yield for bromine. rsc.orgresearchgate.net Vanadium and molybdenum catalysts have also been successfully used with the KBr/H₂O₂ system to promote the oxidative bromination of toluene, offering good yields and selectivity towards benzyl bromide under mild, solvent-free conditions. sigmaaldrich.cnresearchgate.net
Other alternative brominating agents have been developed that are solid, stable, and easier to handle.
Tribromoisocyanuric acid (TBCA) is a highly reactive and stable reagent with excellent atom economy, as it can transfer all three of its bromine atoms. It has been used for the benzylic bromination of various alkylarenes in refluxing ethyl acetate (B1210297) without the need for catalysts or light, representing a considerably safer process. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid bromine source that can be used under mild conditions. In conjunction with a Lewis acid catalyst like zirconium(IV) chloride (ZrCl₄), DBDMH efficiently performs benzylic bromination via a radical pathway, offering a more atom-economical process than NBS. nih.gov
The table below summarizes and compares various green bromination methods for toluene and its derivatives.
| Brominating Agent/System | Substrate Example | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| NaBr / H₂O₂ | Toluene | Visible light | CCl₄ | 74% (for Benzyl bromide) | rsc.org |
| KBr / H₂O₂ | Toluene | V(V) salt | None (Toluene as solvent) | ~60% (for Benzyl bromide) | researchgate.net |
| Tribromoisocyanuric acid (TBCA) | Ethylbenzene | None | Ethyl Acetate (reflux) | 88% | researchgate.net |
| DBDMH | Ethylbenzene | Zirconium(IV) chloride (ZrCl₄) | Dichloromethane | 98% | nih.gov |
| Boron tribromide (BBr₃) | Toluene | None | Carbon tetrachloride | 85% | tandfonline.com |
| HBr / H₂O₂ | 2,6-Dichlorotoluene | Light irradiation | Dichloromethane | 91.4% | researchgate.net |
Advancements in Reaction Conditions and Technology
Beyond the choice of reagents, green chemistry principles guide the optimization of reaction conditions to enhance sustainability.
Solvent Selection : A significant effort has been made to replace hazardous chlorinated solvents like CCl₄ and chloroform. rsc.org Studies have shown that solvents such as ethyl acetate, isopropyl acetate, and methyl pivalate (B1233124) can be effective and more environmentally benign alternatives for benzylic bromination. rsc.orgresearchgate.net In some cases, reactions can be run using the substrate itself (e.g., toluene) as the solvent, eliminating the need for an additional solvent entirely. sigmaaldrich.cnresearchgate.net
Continuous Flow Chemistry : The use of microreactors and continuous flow systems offers a major safety advantage for hazardous reactions like bromination. nih.govresearchgate.net In a flow reactor, the hazardous Br₂ can be generated in situ from NaOCl and HBr and immediately consumed in the subsequent reaction stream. This minimizes the volume of hazardous material present at any given time, prevents exposure, and allows for better temperature control, reducing the risk of runaway reactions. nih.gov Photochemical brominations have been scaled up to multikilogram per hour production using continuous flow reactors, demonstrating the industrial viability of this safer approach. acs.org
Green Chemistry Metrics : To quantitatively assess the "greenness" of a chemical process, various metrics have been developed. bme.humdpi.comProcess Mass Intensity (PMI) , which is the total mass of materials (solvents, reagents, water) used to produce a certain mass of product, is a key metric used by the pharmaceutical industry to drive waste reduction. rsc.orgepa.gov The E-Factor (environmental factor) measures the total mass of waste generated per kilogram of product. bme.hu Applying these metrics allows chemists to compare different synthetic routes and identify areas for improvement, such as reducing solvent use, which often constitutes the largest portion of waste in a process. rsc.orgepa.gov
By integrating these principles—safer reagents, benign solvents, and advanced process technologies—the synthesis of organobromine compounds like this compound can be transformed into a more sustainable and economically viable endeavor. researchgate.net
Mechanistic Elucidation of 2 Methylbenzyl Bromide Reactivity
Radical Processes and Electron Transfer Reactions
The 2-methylbenzyl radical is a key intermediate in reactions proceeding through a radical mechanism. This radical can be generated from 2-methylbenzyl bromide through several methods, including pyrolysis, photolysis, or reaction with a radical initiator. researchgate.netnih.gov Flash pyrolysis of precursors like 2-(2-methylphenyl) ethyl nitrite (B80452) has been used to generate the structurally similar ortho-xylyl radical in a free jet for spectroscopic study. researchgate.net Similarly, pyrolysis of this compound can induce homolytic cleavage of the carbon-bromine bond to form the 2-methylbenzyl radical and a bromine atom. researchgate.net
Once generated, the 2-methylbenzyl radical (C₈H₉) is a relatively stable species due to the delocalization of the unpaired electron into the adjacent aromatic π-system. nih.gov This stabilization is a characteristic feature of benzylic radicals.
Table 2: Computed Properties of the 2-Methylbenzyl Radical
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ | PubChem |
| Molecular Weight | 105.16 g/mol | PubChem |
| Enthalpy of Formation (ΔfH°gas) | 72.42 kJ/mol | Cheméo (Joback Calculated) |
| Ionization Energy (IE) | 7.07 ± 0.02 eV | Cheméo (NIST) |
Characterization of such radicals can be achieved through various spectroscopic techniques. For example, mass-selective detection using photoionization has been employed to study the benzyl (B1604629) radical. researchgate.net These methods allow for the identification of radical intermediates and their subsequent decomposition products, providing insight into high-temperature reaction mechanisms. researchgate.net
This compound can react with reduced chemical species through an electron transfer mechanism. A notable example is the reaction with anionic endohedral metallofullerenes. Research has shown that reacting metallofullerene anions with benzyl bromide results in the formation of benzylated adducts. mdpi.com
The mechanism involves the transfer of an electron from the metallofullerene to the benzyl bromide molecule. mdpi.com In these systems, the encapsulated metal atom transfers its valence electrons to the fullerene cage, making the metallofullerene electron-rich and capable of acting as a reducing agent. aps.org This electron transfer to benzyl bromide would lead to the cleavage of the C-Br bond, generating a benzyl radical and a bromide anion. The newly formed benzyl radical can then attack the now-radical fullerene cage to form a new carbon-carbon bond.
This process is essentially a radical coupling reaction initiated by electron transfer. mdpi.com The efficiency and selectivity of such reactions can be compared to other derivatization methods. For instance, the benzylation of M₂@C₈₀ has been compared to electrophilic trifluoromethylation, with the latter showing higher selectivity and requiring less complex separation. mdpi.com The study of these electron transfer events is crucial for understanding the functionalization of nanomaterials like metallofullerenes and highlights the diverse reactivity of benzylic halides beyond traditional nucleophilic substitution. rsc.org
Electrophilic Reactivity and Alkylation Cascade Mechanisms
This compound serves as a potent electrophilic synthon in organic synthesis due to the inherent reactivity of its benzylic carbon-bromine bond. The stability of the potential intermediate, the 2-methylbenzyl carbocation, is a key factor driving this reactivity. This carbocation is stabilized by resonance, where the positive charge is delocalized into the adjacent aromatic ring. The presence of the methyl group at the ortho position further enhances this stability through a positive inductive effect (+I), donating electron density to the ring and the benzylic carbon.
This inherent electrophilicity allows this compound to readily participate in nucleophilic substitution reactions. It can react through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions, the nucleophile, and the solvent. In an S(_N)1-type mechanism, the departure of the bromide leaving group generates the resonance-stabilized benzylic carbocation, which is then attacked by a nucleophile. quora.com In a concerted S(_N)2 mechanism, a nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide ion. khanacademy.org This reactivity makes this compound a valuable building block for introducing the 2-methylbenzyl moiety into a wide range of molecules, including active pharmaceutical ingredients and complex organic structures. mdpi.com
The rate of alkylation reactions involving benzylic bromides is highly sensitive to the electronic properties of the reacting nucleophile. Kinetic studies on the reaction of benzyl bromide with various meta- and para-substituted benzylamines in methanol (B129727) have demonstrated this dependence. Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A negative rho (ρ) value from a Hammett plot indicates that the reaction is favored by electron-donating substituents on the nucleophile, consistent with the nucleophile attacking the electrophilic benzyl bromide in the rate-determining step. researchgate.net
| Substituent (X) on Benzylamine | Relative Rate (k/kH) | Substituent Effect |
|---|---|---|
| 4-OCH3 | Faster | Electron-Donating |
| 4-CH3 | Faster | Electron-Donating |
| H | 1.00 (Reference) | Neutral |
| 4-Cl | Slower | Electron-Withdrawing |
| 4-CF3 | Slower | Electron-Withdrawing |
| 3-CF3 | Slower | Electron-Withdrawing |
| 4-NO2 | Slower | Electron-Withdrawing |
The predictable and robust reactivity of electrophilic synthons like this compound enables their use in sophisticated chemical systems designed for triggered molecular release. In these "electrophile-triggered disclosure systems," the alkylation event serves as a specific chemical trigger that initiates a cascade of reactions, culminating in the release of a payload molecule, such as a drug, a fluorescent reporter, or a catalyst.
The fundamental design involves linking a payload molecule to a trigger moiety through a self-immolative linker. The trigger moiety is designed to be unreactive until it is alkylated by an external electrophile. When this compound is introduced, it selectively alkylates a nucleophilic site on the trigger. This initial alkylation event induces a profound electronic change in the trigger molecule, initiating an intramolecular reaction cascade, often a cyclization or elimination sequence. This cascade proceeds through the self-immolative linker, ultimately cleaving the bond that holds the payload molecule and setting it free. The specificity of the initial alkylation reaction ensures that the payload is released only in the presence of the intended electrophilic trigger.
Rearrangement and Cyclization Mechanisms
Recent studies have revealed that electron-rich benzyl bromides can undergo a formal carbon-carbon bond insertion, known as a homologation reaction, when treated with diazo compounds in the presence of a Lewis acid catalyst. nih.gov This transformation proceeds through a complex mechanistic pathway involving the formation of a key phenonium ion intermediate. A homologation reaction is a process that converts a reactant into the next member of its homologous series, typically by inserting a methylene (B1212753) group into a bond. wikipedia.org
The proposed mechanism for the homologation of a benzyl bromide derivative begins with a Lewis acid-promoted S(_N)1-type dissociation of the bromide, forming a stabilized benzylic carbocation. This carbocation is then trapped by the nucleophilic diazo compound to generate an alkyl diazonium ion. The subsequent loss of dinitrogen (N₂) is not a simple intermolecular substitution. Instead, the adjacent aryl ring participates as an internal nucleophile, attacking the carbon bearing the diazonium group. This neighboring group participation leads to the formation of a bridged, spirocyclic cationic intermediate known as a phenonium ion. nih.govoregonstate.edu
Computational analysis supports this pathway, indicating that the initial C-C bond formation is the rate-determining step, followed by a cascade of cationic intermediates leading to the phenonium ion. nih.gov The final step of the reaction involves the nucleophilic opening of this phenonium ion by the bromide ion released in the first step. The regioselectivity of this ring-opening is influenced by both steric and electronic factors within the phenonium ion intermediate. nih.govresearchgate.net
| Substituents on Benzyl Bromide | Product Yield (%) | Regioselective Ratio (Desired:Side Product) |
|---|---|---|
| 4-Methoxy | 75 | >20:1 |
| 4-Allyloxy | 75 | >20:1 |
| 4-Propargyloxy | 71 | >20:1 |
| 4-Benzyloxy | 72 | >20:1 |
| 3,4-Dimethoxy (Veratrole derivative) | 65 | >20:1 |
| 3-Bromo-4-methoxy | 66 | >20:1 |
Benzylic systems containing a tethered nucleophile can undergo base-induced intramolecular cyclization to form new ring structures. In the case of a molecule derived from this compound, where the benzylic carbon is linked to a side chain containing a pronucleophile (e.g., an active methylene group), treatment with a base can initiate an intramolecular S(_N)2 reaction.
The mechanism involves the deprotonation of the pronucleophile by the base to generate a carbanion or other nucleophilic species. This newly formed intramolecular nucleophile then attacks the electrophilic benzylic carbon, displacing the bromide leaving group and closing the ring. This strategy is a powerful method for the synthesis of fused-ring systems. For example, derivatives of this compound can be precursors to 2,3-dihydro-1H-indene (indane) skeletons. If a two-carbon chain with an acidic proton is attached to the methyl group of this compound, base treatment could induce cyclization to form a five-membered ring fused to the benzene (B151609) ring. The synthesis of various indene (B144670) and indanone derivatives often relies on such intramolecular cyclization strategies. researchgate.netorganic-chemistry.org
Mechanistic Insights into Carbonylation and Carboxylation Processes
The reactivity of this compound in carbonylation and carboxylation reactions is predominantly governed by transition metal-catalyzed processes. These transformations provide synthetic routes to valuable derivatives, such as 2-methylphenylacetic acid and its esters. The underlying mechanisms, while distinct, both involve the activation of the benzylic carbon-bromine bond by a low-valent metal center.
Carbonylation Mechanism
The carbonylation of benzyl bromides, including the 2-methyl substituted analogue, is most commonly achieved through a palladium-catalyzed process. The reaction introduces a carbonyl group (CO) and typically involves a nucleophile, such as an alcohol, to yield an ester. The generally accepted catalytic cycle proceeds through several key steps, as illustrated in palladium-catalyzed alkoxycarbonylation.
The catalytic cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) complex, often stabilized by phosphine (B1218219) ligands.
Oxidative Addition: The first and often rate-determining step is the oxidative addition of this compound to the Pd(0) center. This step involves the cleavage of the C-Br bond and forms a square planar Pd(II) intermediate, a benzylpalladium(II) bromide complex. acs.org
CO Insertion: Carbon monoxide, present in the reaction medium, coordinates to the Pd(II) complex. This is followed by a migratory insertion, where the benzyl group migrates to the carbon atom of the coordinated CO ligand. This step results in the formation of a palladium-acyl complex (an acylpalladium(II) species). diva-portal.org
Nucleophilic Attack & Reductive Elimination: An alcohol (ROH), serving as the nucleophile, attacks the electrophilic acyl-carbon of the palladium complex. This step, often facilitated by a base, leads to the formation of an ester and a palladium(II) hydride or alkoxide species. Subsequent reductive elimination regenerates the Pd(0) catalyst and releases the final ester product, 2-methylphenylacetic acid ester, closing the catalytic loop. nih.gov
The choice of ligands, such as Xantphos or triphenylphosphine (B44618), and the reaction conditions, including CO pressure and temperature, are critical for optimizing the reaction's efficiency and selectivity. organic-chemistry.orgnih.gov
Table 1: Research Findings on Palladium-Catalyzed Carbonylation of Benzyl Bromides
| Catalyst System | Substrate | Nucleophile/Conditions | Product | Yield | Key Mechanistic Finding |
|---|---|---|---|---|---|
| PdCl₂(P(OPh)₃)₂ / NEt₃ | Benzyl bromide | Methanol, 40°C, 1 atm CO | Methyl phenylacetate | High Conversion | Demonstrated the formation of a palladium benzyl complex as a key intermediate. acs.org |
| Pd(PPh₃)₂Cl₂ / IMes ligand | Secondary alkyl bromides | Butanol, 2 atm CO | Butyl esters | ~85% | Suggests a hybrid organometallic-radical pathway involving bromine atom abstraction. organic-chemistry.org |
| Pd(OAc)₂ / Xantphos | Aryl & Benzyl Bromides | Thiols, NaOAc, 120°C | Thioesters | Good | The choice of a wide bite-angle ligand (Xantphos) is crucial for high chemoselectivity. nih.gov |
Carboxylation Mechanism
Unlike carbonylation which uses carbon monoxide, carboxylation utilizes carbon dioxide (CO₂) as the C1 source. For benzyl halides, this transformation is typically a reductive carboxylation, requiring a transition metal catalyst and a stoichiometric reducing agent. nih.gov Nickel-catalyzed systems are particularly effective for this purpose. nih.govorganic-chemistry.orgstonybrook.edu
The proposed mechanism for the nickel-catalyzed reductive carboxylation of this compound is as follows:
Catalyst Activation: The reaction initiates with the reduction of a Ni(II) precatalyst (e.g., NiCl₂·glyme) by a reducing agent, such as zinc (Zn) or manganese (Mn) dust, to generate a highly reactive Ni(0) species. organic-chemistry.org
Oxidative Addition: The this compound undergoes oxidative addition to the Ni(0) complex, forming a benzyl-Ni(II)-bromide intermediate. nih.gov
CO₂ Insertion: Carbon dioxide inserts into the benzyl-nickel bond. This step forms a nickel(II) carboxylate complex. Theoretical studies suggest that additives like MgCl₂ may play a role in stabilizing a Ni(I)-CO₂ complex prior to insertion or facilitating single-electron transfer (SET) processes. nih.gov
Reductive Elimination/Transmetallation: The resulting nickel carboxylate intermediate is then reduced or undergoes transmetallation with a metal salt (formed from the reductant, e.g., ZnBr₂) to release the zinc salt of 2-methylphenylacetic acid and regenerate the catalytically active nickel species. nih.gov An acidic workup subsequently protonates the carboxylate to yield the final carboxylic acid product.
Alternative pathways, such as cobalt-catalyzed electrochemical carboxylation, have also been explored. researchgate.net This method involves the electrochemically generated Co(I) species activating the benzyl halide via halogen abstraction, followed by a radical rebound to form an alkyl-Co(III) intermediate, which then undergoes reduction and CO₂ insertion. researchgate.net
Table 2: Research Findings on Reductive Carboxylation of Benzyl Halides with CO₂
| Catalyst System | Substrate Type | Reductant/Additive | Product | Yield | Key Mechanistic Finding |
|---|---|---|---|---|---|
| NiCl₂·glyme / PCp₃·HBF₄ | Primary, secondary, tertiary benzyl halides | Zn dust / MgCl₂ | Phenylacetic acids | Good to Excellent | First general Ni-catalyzed direct carboxylation; proceeds under atmospheric CO₂ pressure. nih.govorganic-chemistry.org |
| Pd(OAc)₂ / P(Cy)₃ | Primary benzyl halides | Mn | Phenylacetic acids | Good | Electron-donating and bulky phosphine ligands are critical to minimize side reactions like dimerization. nih.gov |
| Co/pyrox complexes | Benzyl chlorides and bromides | Electrochemical / ZnCl₂ (anode) | Phenyl/heteroaryl acetic acids | High | Proposes a unique EC'C-type activation mechanism involving Co(I)/Co(III) intermediates and radical rebound. researchgate.net |
Applications of 2 Methylbenzyl Bromide in Advanced Organic Synthesis
Strategic Building Block for Fine Chemicals and Pharmaceuticals
The structural motif of the 2-methylbenzyl group is found in various biologically active molecules and specialized industrial chemicals. Consequently, 2-methylbenzyl bromide is a key starting material or intermediate in multi-step synthetic sequences aimed at producing these high-value compounds.
While specific, publicly disclosed examples directly citing this compound in late-stage clinical candidates are limited, patent literature provides evidence of its application in drug discovery. For instance, derivatives such as 2-methyl-3-(trifluoromethyl)benzyl bromide and 2-methyl-5-(trifluoromethyl)benzyl bromide have been utilized in the synthesis of inhibitors of Stearoyl-CoA desaturase 1 (SCD1), a target for the treatment of obesity. nbinno.com Furthermore, related structures like 3-(2-methylphenyl)-2-piperazinone, potentially accessible from this compound, have been investigated in medicinal chemistry programs. googleapis.com The closely related 2-cyanobenzyl bromide is a well-documented key intermediate in the synthesis of the anti-diabetic drug Alogliptin, highlighting the importance of substituted benzyl (B1604629) bromides in the production of modern pharmaceuticals. google.com
Table 1: Examples of this compound Analogs in Pharmaceutical Research
| Analog of this compound | Therapeutic Target/Application |
|---|---|
| 2-Methyl-3-(trifluoromethyl)benzyl bromide | Stearoyl-CoA desaturase 1 (SCD1) Inhibitors (Obesity) |
| 2-Methyl-5-(trifluoromethyl)benzyl bromide | Stearoyl-CoA desaturase 1 (SCD1) Inhibitors (Obesity) |
| 2-Cyanobenzyl bromide | Intermediate for Alogliptin (Type 2 Diabetes) |
The development of novel agrochemicals is crucial for ensuring global food security. The synthesis of new pesticides, herbicides, and fungicides often involves the exploration of diverse chemical structures to identify compounds with high efficacy and favorable environmental profiles. Benzyl bromide derivatives are recognized as important intermediates in the production of agrochemicals. google.com
For example, the isomeric 4-methylbenzyl bromide is known to be an intermediate in the synthesis of various herbicides and fungicides. nbinno.com This suggests that this compound can similarly be used to introduce the 2-methylbenzyl moiety into potential agrochemical candidates, aiming to modulate their biological activity and spectrum of control. The dithiocarbonimide functional group, found in some compounds with plant disease controlling activity, is synthesized using benzyl bromide derivatives as intermediates. google.com
Beyond the pharmaceutical and agrochemical sectors, this compound is a valuable reagent for the synthesis of a variety of specialized chemical derivatives for broader industrial use. Its high reactivity allows it to be a key component in the production of fine chemicals that may be used as fragrances, in materials science, or as ligands in catalysis. cymitquimica.com
The introduction of the 2-methylbenzyl group can alter the physical and chemical properties of a parent molecule, such as its solubility, thermal stability, or spectroscopic characteristics. While many specific industrial applications are proprietary, the fundamental reactions of this compound, such as etherification and esterification, are standard methods for producing a diverse range of chemical products.
Functionalization of Complex Molecular Architectures
The strategic modification of complex, naturally occurring or synthetically derived molecules is a cornerstone of modern organic chemistry. This compound provides a means to selectively introduce a 2-methylbenzyl group onto these scaffolds, thereby altering their biological or physical properties.
Nitrogen-containing heterocycles are a prominent class of compounds with a wide range of biological activities. The modification of these structures is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. A notable example is the derivatization of the natural product berberine (B55584).
Recent research has demonstrated that the introduction of a 2-methylbenzyl group at the 13-position of the berberine scaffold results in a compound with enhanced biological activity. Specifically, 13-(2-methylbenzyl)berberine has been shown to be a more potent inhibitor of MexXY-dependent aminoglycoside resistance in Pseudomonas aeruginosa than the parent berberine molecule. nih.gov This highlights the significant impact that functionalization with the 2-methylbenzyl group can have on the therapeutic potential of a complex natural product. The synthesis of such derivatives typically involves the reaction of a modified berberine precursor with this compound.
Table 2: Biological Activity of Berberine and its 13-(2-Methylbenzyl) Derivative
| Compound | Biological Target | Effect |
|---|---|---|
| Berberine | MexXY efflux pump in P. aeruginosa | Inhibition of aminoglycoside resistance |
| 13-(2-Methylbenzyl)berberine | MexXY efflux pump in P. aeruginosa | More potent inhibition of aminoglycoside resistance than berberine |
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. This compound is an excellent electrophile for the construction of carbon-sulfur (C-S) and carbon-phosphorus (C-P) bonds.
Thioethers: The synthesis of benzyl thioethers is readily achieved through the reaction of a thiol or a thiolate salt with a benzyl halide, such as this compound. A robust and convenient one-pot procedure for the synthesis of both symmetrical and unsymmetrical benzyl thioethers involves the in-situ generation of a thiolate from a benzyl halide and thiourea, followed by reaction with a second benzyl halide. arkat-usa.org This method avoids the handling of malodorous thiols and provides high yields of the desired thioether products. The closely related 2-methylbenzyl chloride is explicitly mentioned as a suitable substrate for this type of reaction. arkat-usa.org
Phosphine (B1218219) Oxides: Tertiary phosphine oxides are an important class of compounds with applications as ligands in catalysis and as synthetic intermediates. One common method for their synthesis is the oxidation of the corresponding tertiary phosphines. wikipedia.org These phosphines can, in turn, be prepared through the reaction of an organophosphide with an alkyl halide. Alternatively, phosphine oxides can be synthesized via the quaternization of tertiary phosphines with aryl bromides, followed by a Wittig-type reaction. acs.org While direct examples with this compound are not prevalent in the literature, the general reactivity patterns of benzyl bromides suggest its utility in the synthesis of (2-methylbenzyl)phosphine oxides through reaction with appropriate phosphorus-containing nucleophiles.
Introduction of Alkyl Bromide Moieties for Subsequent Derivatization
One of the strategic applications of benzyl bromides, including the 2-methyl substituted variant, is in homologation reactions that yield products containing a new, synthetically useful alkyl bromide functional handle. nih.gov In a formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of an electron-rich benzyl bromide, the resulting product incorporates a benzylic quaternary center and retains an alkyl bromide moiety that is amenable to further chemical transformation. nih.govresearchgate.net
This retained alkyl bromide is not merely a byproduct but a key functional group for subsequent derivatization. The synthetic utility of this handle has been demonstrated through several nucleophilic substitution reactions. nih.gov For instance, the bromide can be displaced by an azide (B81097) nucleophile to furnish β²,²-amino acid derivatives. nih.gov Other examples include substitution with 1,2,4-triazole (B32235) or cyanide, showcasing the versatility of the alkyl bromide for introducing diverse functionalities. nih.gov
Table 1: Examples of Subsequent Derivatization of Homologation Products
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | β²,²-Amino acid derivative |
| Triazole | 1,2,4-Triazole | Triazole-substituted compound |
This table illustrates the functional handle's capacity for further manipulation, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemicals. nih.gov
Carbon-Carbon Bond Forming Reactions
This compound serves as a key substrate in various reactions designed to form new carbon-carbon bonds, a fundamental operation in organic synthesis.
Carbonylation for Carboxylic Acid and Ester Synthesis
The carbonylation of benzyl halides is a powerful method for the synthesis of phenylacetic acids and their corresponding esters. google.com This transformation typically involves the reaction of the benzyl bromide with carbon monoxide in the presence of a transition metal catalyst, most commonly palladium. mdpi.com The reaction can be tailored to produce either the carboxylic acid or an ester by conducting it in the presence of water or an alcohol, respectively.
While specific studies detailing the carbonylation of this compound are part of the broader research into benzyl halide carbonylation, the general mechanism involves the oxidative addition of the benzyl bromide to a low-valent palladium species, followed by CO insertion and subsequent nucleophilic attack by water or an alcohol to yield the final product. The presence of the methyl group on the aromatic ring can influence the reaction rate compared to unsubstituted benzyl bromide. researchgate.net
Electrochemical Carboxylation as a CO₂ Utilization Strategy
Electrochemical carboxylation has emerged as a sustainable and green alternative for the synthesis of carboxylic acids, utilizing carbon dioxide as an abundant C1 feedstock. chemrxiv.orgacs.org This method avoids the use of sacrificial metal anodes, which are a drawback of traditional electrocarboxylation processes. acs.org The electrocarboxylation of benzyl halides, in particular, provides a direct route to valuable phenylacetic acids. researchgate.netresearchgate.net
The general mechanism for the electrochemical carboxylation of a benzyl halide (R-X) involves the electrochemical reduction of the C-X bond to form a benzyl radical (R•), which is further reduced to a benzyl carbanion (R⁻). klinkovalab.com This highly nucleophilic carbanion then attacks a molecule of CO₂, forming the carboxylate salt, which yields the carboxylic acid upon acidic workup. jst.go.jp Catalytic systems, often involving cobalt or samarium, can be employed to enhance selectivity for carboxylation over competing side reactions like homocoupling. chemrxiv.orgresearchgate.net
While much of the research has focused on general benzyl halides or isomers like α-methylbenzyl bromide, the principles are directly applicable to this compound. acs.orgresearchgate.net The process represents a significant strategy for CO₂ utilization, converting a greenhouse gas into value-added chemical products. chemrxiv.orgacs.org
Table 2: Key Features of Electrochemical Carboxylation of Benzyl Halides
| Feature | Description | Reference |
|---|---|---|
| Reactants | Benzyl halide, Carbon Dioxide (CO₂) | researchgate.net |
| Method | Electrochemical reduction at a cathode | klinkovalab.com |
| Key Intermediate | Benzyl carbanion | jst.go.jp |
| Advantages | Utilization of CO₂, avoids harsh reagents, can be performed with non-sacrificial anodes | chemrxiv.orgacs.org |
| Products | Phenylacetic acids | researchgate.net |
Homologation Reactions via Diazo Compound Insertion
A notable application of this compound is in Lewis acid-catalyzed homologation reactions involving the formal insertion of diazo compounds into the aryl C–C bond. nih.govnih.gov This advanced transformation allows for the construction of carbon skeletons that are otherwise difficult to access. The reaction is particularly effective for electron-rich benzyl bromides. nih.gov
The mechanism proceeds through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. researchgate.net This is followed by a cascade of cationic intermediates, including a key phenonium ion, which ultimately rearranges to yield the homologated product. nih.govresearchgate.net A significant feature of this reaction is that the product retains an alkyl bromide functional group, which can be used for further synthetic modifications, as discussed in section 4.2.3. nih.gov This method provides a novel route to molecules containing benzylic quaternary centers. nih.govnih.gov
Contributions to Complex Natural Product and Analogue Synthesis
The structural motifs introduced by this compound are valuable in the total synthesis of complex molecules, including biologically active compounds.
Synthesis of Norbornane (B1196662) Bisether Antibiotics and Related Bioactives
This compound has been specifically utilized in the synthesis of a novel class of norbornane bisether antibiotics. rsc.orgnih.gov These compounds are designed as structurally rigid cationic amphiphiles that mimic the action of antimicrobial peptides. monash.edu
In the synthesis, a key step involves the bisalkylation of a norbornane diol. rsc.orgnih.gov Standard Williamson ether synthesis conditions proved ineffective for this transformation. However, a silver(I) oxide (Ag₂O) mediated alkylation successfully attached two benzyl ether groups to the sterically hindered diol scaffold. rsc.org In this context, this compound was used as the alkylating agent to furnish the corresponding bis(2-methylbenzyl) ether derivative. rsc.orgrsc.org
The reaction yielded the desired bisether diacid in 19% yield, with a significant amount of the monoalkylated intermediate also being isolated (39%). rsc.orgrsc.org The modest yield is attributed to the steric hindrance encountered during the second alkylation step. rsc.orgrsc.org Despite the yield, this silver-mediated protocol was crucial as it provided access to a previously inaccessible family of norbornane bisethers, which were then further functionalized to produce the final antibiotic compounds. rsc.org
Table 3: Synthesis of Bisether Diacid 12c using this compound
| Starting Material | Reagent | Product | Yield (Bisether) | Yield (Monoether) | Reference |
|---|
Advanced Characterization and Analytical Methodologies in 2 Methylbenzyl Bromide Research
Spectroscopic Techniques for Structural and Dynamic Studies
Spectroscopy is fundamental to the characterization of 2-methylbenzyl bromide, providing detailed insights into its atomic and molecular properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the protons of the methyl group (CH₃) attached to the benzene (B151609) ring typically appear as a singlet, as do the protons of the benzylic methylene (B1212753) group (CH₂Br). The four aromatic protons on the substituted ring exhibit complex splitting patterns in a distinct region of the spectrum. The integration of these signals confirms the ratio of protons in different chemical environments. docbrown.info
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum will show distinct signals for the methyl carbon, the benzylic methylene carbon, the two quaternary aromatic carbons, and the four aromatic CH carbons.
Advanced NMR techniques such as COSY, HSQC, and HMBC are often employed in studies of more complex derivatives synthesized from this compound to make unambiguous structural assignments. acs.org Furthermore, variable-temperature NMR experiments can be used to study the dynamic behavior of its derivatives, revealing information about conformational changes and rotational barriers within the molecules. mdpi.com
Table 1: Characteristic NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.4 | Singlet | Ar-CH₃ |
| ¹H | ~4.5 | Singlet | CH₂ -Br |
| ¹H | ~7.1 - 7.4 | Multiplet | Aromatic protons |
| ¹³C | ~19 | Quartet | Ar-C H₃ |
| ¹³C | ~33 | Triplet | C H₂-Br |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying products in reaction mixtures. A key feature in the mass spectrum of any organobromine compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge (m/z) units and having nearly equal intensity. docbrown.info
For this compound (C₈H₉Br), the molecular ion peaks appear at m/z 184 and 186. docbrown.info The fragmentation pattern is also informative. The weakest bond in the molecule is the C-Br bond, so a common fragmentation is the loss of the bromine atom to form the 2-methylbenzyl carbocation (tropylium ion rearrangement) at m/z 105. This fragment is often the base peak in the spectrum.
MS is also used to monitor the progress of reactions involving this compound, such as in the synthesis of hybrid molecules, allowing for the identification of intermediates and final products by analyzing their molecular weights and fragmentation patterns. mdpi.com
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 184/186 | [C₈H₉Br]⁺ | Molecular ion peak (M, M+2) |
| 105 | [C₈H₉]⁺ | Loss of Br radical |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. fiveable.me These methods probe the vibrational modes of molecules, providing a unique "fingerprint" spectrum. mt.com
IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound displays characteristic absorption bands corresponding to:
C-H stretching from the aromatic ring and the methyl/methylene groups.
C=C stretching within the aromatic ring.
C-H bending vibrations.
A C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum at lower wavenumbers (~500-750 cm⁻¹). docbrown.info
Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecule's polarizability. fiveable.memt.com It is particularly useful for observing symmetric vibrations and carbon-carbon bonds within the aromatic ring. Together, IR and Raman provide a comprehensive analysis of the molecule's functional groups, confirming its structural integrity. edinst.comias.ac.in
Table 3: Principal Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~3000-2850 | Aliphatic C-H Stretch | IR, Raman |
| ~1600, ~1480 | Aromatic C=C Stretch | IR, Raman |
| ~1450, ~1380 | C-H Bending | IR |
Crystallographic Analysis for Solid-State Structure Determination
While this compound is a liquid at room temperature, its derivatives are often crystalline solids, making them amenable to single-crystal X-ray diffraction analysis.
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various derivatives synthesized from this compound, such as dibenzobromolium salts and other complex organic molecules. nih.gov
The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the calculation of electron density maps, from which the exact positions of atoms can be determined. This yields a wealth of structural information, including:
Bond lengths and angles: Providing confirmation of the molecular connectivity.
Molecular conformation: Revealing the spatial orientation of different parts of the molecule, such as the planarity of aromatic rings and the torsion angles of substituent groups. rero.ch
Intermolecular interactions: Identifying and characterizing non-covalent forces like hydrogen bonds and C-H···π interactions that dictate how molecules pack together in the crystal lattice. nih.gov
This information is invaluable for understanding structure-property relationships in materials derived from this compound.
Electroanalytical Methods for Mechanistic Investigations
Electroanalytical methods are a class of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. researchgate.net While not as commonly reported for routine characterization of this compound itself, these methods are highly valuable for investigating the mechanisms of reactions in which it participates, particularly those involving electron transfer.
Techniques like cyclic voltammetry can be used to probe the redox behavior of this compound and its derivatives. By scanning the potential at an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized or reduced. This provides insight into the energies of its frontier molecular orbitals.
For mechanistic studies, electroanalytical techniques can help elucidate the pathways of reactions such as nucleophilic substitutions. They can be used to detect reactive intermediates and to understand the electron transfer steps that may be involved in a given transformation. hnbpub.com The information obtained from these methods can be crucial for optimizing reaction conditions and understanding the fundamental reactivity of the C-Br bond in this compound. hnbpub.com
Cyclic Voltammetry and Chronoamperometry in Redox Studies
The electrochemical behavior of this compound, particularly its reduction, is a key area of investigation, often explored using techniques like cyclic voltammetry (CV) and chronoamperometry. These methods provide significant insights into the thermodynamics and kinetics of electron transfer processes.
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the redox processes of molecular species. In a typical CV experiment involving a compound like this compound, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. Studies on similar aromatic halides, such as benzyl (B1604629) bromide, reveal that the electrochemical reduction involves the cleavage of the carbon-bromine (C-Br) bond. The mechanism of this reduction can vary depending on the electrode material. At inert electrodes, the process often occurs via a direct, concerted electron transfer that yields a benzyl radical intermediate. acs.org However, at more catalytically active surfaces, such as silver cathodes, the mechanism can change significantly. acs.org For benzyl chloride, a related halide, investigations have shown that the reduction at a silver electrode involves an initial preadsorption of the molecule onto the cathode surface. acs.org The reduction of this adsorbed species then forms a stabilized radical anion, which subsequently evolves to a benzyl radical bound to the silver surface before further reduction. acs.org
The choice of electrode material significantly impacts the reduction potential required for the C-Br bond cleavage. The catalytic activity of different metals can lower the overpotential needed, making the reaction more efficient. For instance, the reduction potential of benzyl bromide is considerably less negative than that of benzyl chloride, indicating an easier reduction process.
| Compound | Electrode Material | Reduction Potential (Ep) vs. Ag/AgCl | Solvent System |
| Bromobenzene | Glassy Carbon (GC) | ~ -2.5 V | Acetonitrile + 0.1M TBAP |
| Bromobenzene | Silver (Ag) | ~ -2.0 V | Acetonitrile + 0.1M TBAP |
| Benzyl Bromide | Mercury (Hg) | ~ -1.7 V | Acetonitrile |
| Benzyl Chloride | Mercury (Hg) | ~ -2.2 V | Acetonitrile |
This table is illustrative, based on data for related aromatic bromides to demonstrate the type of information derived from cyclic voltammetry experiments. Actual values for this compound may vary.
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. It is often used to study the kinetics of chemical reactions initiated by electron transfer. Following a CV scan to determine the reduction potential, a chronoamperometric experiment can be set up where the potential is stepped to a value sufficient to initiate the reduction of this compound. The resulting current-time trace can provide quantitative information about the rate of the electron transfer and any coupled chemical reactions. acs.org
Computational Chemistry for Predictive Modeling and Validation
Computational chemistry serves as a powerful tool for investigating the properties and reactivity of this compound at a molecular level, complementing and guiding experimental research.
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. mpg.de These calculations solve approximations of the Schrödinger equation to determine the electron wavefunctions and energies, from which various molecular properties can be derived. northwestern.edu
DFT methods can be used to optimize the molecular geometry of this compound, providing precise information on bond lengths and angles. Furthermore, these calculations yield insights into the distribution of electrons within the molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the LUMO is related to the molecule's electron affinity and indicates its susceptibility to nucleophilic attack. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.govresearchgate.net
These computational methods are especially valuable for studying reaction mechanisms, such as the nucleophilic substitution (SN2) reactions common for benzyl halides. researchgate.net The presence of a π-system adjacent to the reaction center in benzyl halides is known to stabilize the SN2 transition state, leading to enhanced reactivity. youtube.com DFT calculations can model the entire reaction coordinate, identifying the structure and energy of the transition state. This allows for the calculation of the activation energy (ΔG‡), which is a key determinant of the reaction rate. researchgate.net Studies on substituted benzyl bromides have shown that the calculated activation energies are often in good agreement with experimental data derived from kinetic studies. researchgate.net
| Reaction Type | Computational Method | Calculated Parameter | Representative Value |
| SN2 Nucleophilic Substitution | DFT (B3LYP) | Activation Free Energy (ΔG‡) | ~15-25 kcal/mol (Varies with nucleophile/solvent) |
| C-Br Bond Dissociation | DFT (B3LYP) | Bond Dissociation Energy (BDE) | ~50-60 kcal/mol |
| Electron Affinity | DFT (B3LYP) | LUMO Energy | Varies with basis set |
This table presents typical ranges for calculated values for benzyl bromide systems to illustrate the outputs of quantum-chemical calculations. Specific values depend on the exact molecule, level of theory, basis set, and solvent model used.
Molecular Dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing a dynamic picture of reaction pathways that includes the explicit influence of the surrounding environment, such as solvent molecules. acs.org While quantum-chemical calculations are excellent for determining the energetics of a reaction pathway in a static sense, MD simulations model the actual atomic motions over time.
A recent data-driven study on benzyl bromide in water used full MD simulations to model the system's dynamics. arxiv.org The distance between the bromine atom and the ipso-carbon atom was used as a variable to characterize the state of the C-Br bond. arxiv.org The simulations revealed that the energy dissipation process is complex and dependent on the specific state of the molecule, highlighting the limitations of simpler models. arxiv.org MD simulations can also be used to predict collective molecular behaviors, such as the distribution of transition times for the molecule to move between reactant and product states, offering a deeper understanding of the reaction kinetics beyond a single rate constant. arxiv.org By incorporating advanced simulation techniques, it is possible to explore and discover unexpected reaction pathways that might not be considered in static computational models. chemrxiv.org
Q & A
Q. Optimization Tips :
- Use inert atmospheres to prevent oxidation.
- Monitor temperature closely to avoid side reactions (e.g., elimination or polymerization).
- Purify via fractional distillation or recrystallization (e.g., methanol/isopropyl ether) to isolate high-purity products .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure and purity. For example, the methyl group in this compound appears as a singlet at δ 2.33–2.39 ppm, while the CH₂Br group resonates at δ 3.13–3.22 ppm (Jₚₕ = 22–24 Hz) in phosphonate derivatives .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H⋯Br interactions in pyridinium bromide complexes) .
- Refractometry and Density Measurements : Physical properties like refractive index (n²⁰/D = 1.575) and density (1.381 g/mL at 25°C) validate purity .
Q. Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 216–217°C at 742 mmHg | |
| Density (25°C) | 1.381 g/mL | |
| Refractive Index (n²⁰/D) | 1.575 | |
| Melting Point | 16–20°C |
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear N95 respirators, chemical-resistant gloves (nitrile), and goggles due to its skin corrosion (Category 1B) and acute toxicity .
- Ventilation : Use fume hoods to limit inhalation exposure; the compound releases toxic fumes (e.g., HBr) upon decomposition .
- Storage : Store in sealed containers under dry, inert gas (e.g., N₂) away from oxidizers and moisture to prevent hydrolysis .
- Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .
Regulatory Status : Classified as a riot control agent under the Chemical Weapons Convention, requiring strict inventory tracking .
Advanced: How do reaction mechanisms involving this compound differ in nucleophilic substitution vs. elimination pathways?
Answer:
- SN2 Mechanism : Dominates in polar aprotic solvents (e.g., DMF), where the bromide ion acts as a leaving group. Steric hindrance from the o-methyl group slows reactivity compared to benzyl bromide .
- Elimination : At elevated temperatures (>100°C), β-hydride elimination can occur, forming styrene derivatives. This is minimized by using bulky bases (e.g., K₂CO₃) and low temperatures .
- Byproduct Analysis : Methyl bromide (CH₃Br) is a common byproduct in phosphonate syntheses; trap it at -70°C to prevent environmental release .
Q. Table 2: Reaction Yields Under Different Conditions
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Pyridinium Bromide Synthesis | DMF, 353 K, 3 hours | Moderate | |
| Trimethyl Phosphite Reaction | 105°C, 3 hours | 57 | |
| Triisopropyl Phosphite Reaction | 150°C, 2 hours | 78 |
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Answer:
- Purity Verification : Use HPLC or GC-MS to detect impurities (e.g., residual o-xylene or HBr). Commercial samples often report 98% purity, but recrystallization may be needed for higher grades .
- Spectral Reproducibility : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, CH₂Br chemical shifts vary by ±0.1 ppm due to solvent polarity .
- Crystallographic Validation : Resolve discrepancies in melting points (e.g., 16–20°C vs. literature 18–22°C) via single-crystal X-ray studies to confirm polymorphism or hydration states .
Advanced: What methodologies enable efficient in situ generation of this compound in multi-step syntheses?
Answer:
- One-Pot Reactions : Combine bromination and alkylation steps. For instance, generate this compound from o-xylene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), followed by immediate reaction with nucleophiles .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and improve yields by 10–15% in DMF or acetonitrile .
- Flow Chemistry : Enhance safety and scalability by controlling exothermic bromination steps in continuous reactors .
Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?
Answer:
In pyridinium bromide complexes, N–H⋯Br hydrogen bonds (2.8–3.2 Å) create 1D chains, while weak C–H⋯O interactions extend packing into 3D networks. These interactions stabilize the lattice and affect solubility . Key Parameters :
- Dihedral angles between aromatic rings (e.g., 83.0° in pyridinium derivatives) dictate packing efficiency.
- Thermal displacement parameters (Uₑq) from crystallography reveal dynamic disorder in methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
